![molecular formula C16H15FN4O2 B2782203 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide CAS No. 2034410-40-5](/img/structure/B2782203.png)
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide, also known as EPOB, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPOB is a synthetic compound that was first developed in 2010 by researchers at the University of California, San Francisco, as a modulator of the Wnt signaling pathway.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Pharmacological Applications
Compounds related to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide have been extensively studied for their pharmacological potential. For instance, derivatives of fluorobenzamide have been investigated for their antiviral properties, particularly against HIV by inhibiting the integrase enzyme, a critical component in the viral replication process. This research indicates a broader implication for compounds containing the fluorobenzamide moiety in antiviral therapy (Monteagudo et al., 2007).
Antimicrobial and Antifungal Research
Further studies into compounds with the 1,2,4-oxadiazole structure, akin to the subject compound, demonstrate significant antimicrobial and antifungal activities. Such activities highlight their potential as leads in the development of new antimicrobial agents. The synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide, for example, showcases the antimicrobial activity of these compounds (Bayrak et al., 2009).
Cancer Research
In the realm of oncology, derivatives of fluorobenzamide have been explored for their antitumor properties. Novel fluorine-substituted compounds have shown activity against lung cancer, suggesting a potential application of similar compounds in cancer treatment. This indicates that the fluorobenzamide segment could contribute to the anticancer activity of molecules (Hammam et al., 2005).
Neurological Applications
Compounds with structures similar to the query have been tested for their potential in treating cognitive dysfunction, particularly those induced by neurotoxic agents. This suggests an avenue for research into neuroprotective agents, highlighting the relevance of such compounds in neuroscience and pharmacology (Ogawa et al., 1994).
Chemical Synthesis and Material Science
The chemical versatility of the compound is evident in its use in synthetic chemistry, where it serves as a building block for more complex molecules. Its synthesis and derivatives have implications in material science, particularly in developing fluorescent markers for biological assays (Arca et al., 2014).
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-2-21-9-3-4-13(21)15-19-14(23-20-15)10-18-16(22)11-5-7-12(17)8-6-11/h3-9H,2,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKNIGYLRKNRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.